![molecular formula C14H10ClF2NO3 B12599879 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide CAS No. 634186-54-2](/img/structure/B12599879.png)
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-[4-(difluorometoxi)fenil]-2-hidroxi-benzamida es un compuesto químico con la fórmula molecular C14H10ClF2NO3. Es conocido por sus características estructurales únicas, que incluyen un grupo cloro, un grupo difluorometoxi y una porción de hidroxi-benzamida.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Cloro-N-[4-(difluorometoxi)fenil]-2-hidroxi-benzamida normalmente implica varios pasos. Un método común comienza con la fluoración selectiva del triclorometoxi-benceno usando fluoruro de hidrógeno para obtener clorodifluorometoxi-benceno. Este intermedio se somete entonces a nitración usando una mezcla ácida para producir 4-(clorodifluorometoxi)nitrobenceno. Finalmente, la reducción por hidrogenación del compuesto nitro produce 4-(clorodifluorometoxi)anilina, que se puede reaccionar para formar el compuesto objetivo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento de las condiciones de reacción y el empleo de catalizadores para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-N-[4-(difluorometoxi)fenil]-2-hidroxi-benzamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar las quinonas correspondientes.
Reducción: El grupo nitro en los intermedios se puede reducir a aminas.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Hidrogenación usando paladio sobre carbono (Pd/C) u otros catalizadores metálicos.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio (NaOH).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
5-Cloro-N-[4-(difluorometoxi)fenil]-2-hidroxi-benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o ligando en ensayos bioquímicos.
Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de agroquímicos
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-N-[4-(difluorometoxi)fenil]-2-hidroxi-benzamida implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Diflumetorim: Un fungicida con un grupo difluorometoxi similar, utilizado por su actividad protectora contra el crecimiento de hongos.
2-Cloro-N-(4-difluorometoxi-fenil)-acetamida: Otro compuesto con un grupo difluorometoxi, utilizado en diversas aplicaciones químicas.
Unicidad
5-Cloro-N-[4-(difluorometoxi)fenil]-2-hidroxi-benzamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
634186-54-2 |
|---|---|
Fórmula molecular |
C14H10ClF2NO3 |
Peso molecular |
313.68 g/mol |
Nombre IUPAC |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20) |
Clave InChI |
FPYNEKNCLYCOIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


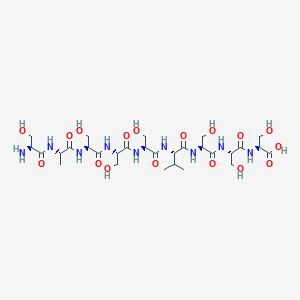
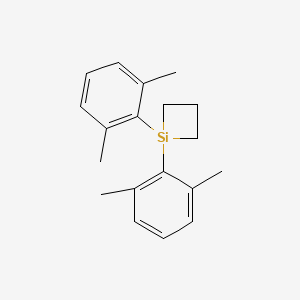

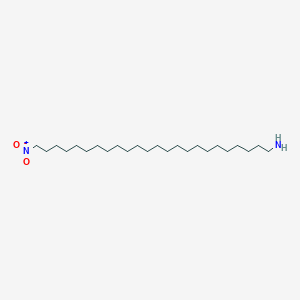
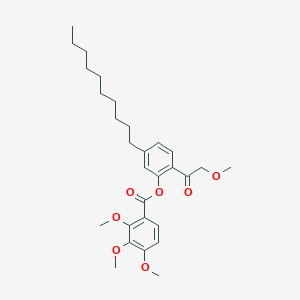
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
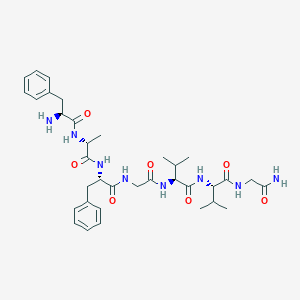
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
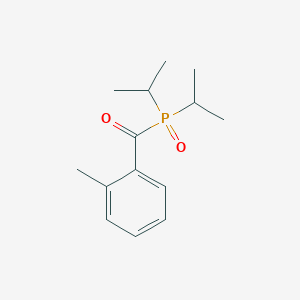
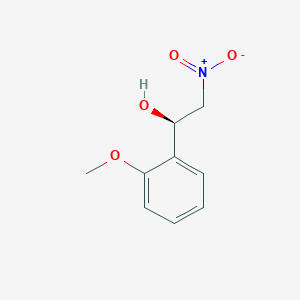
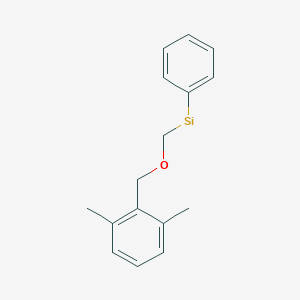
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)
